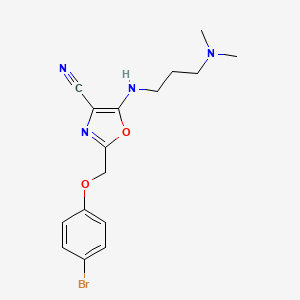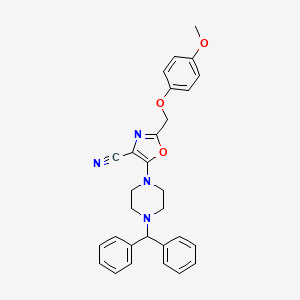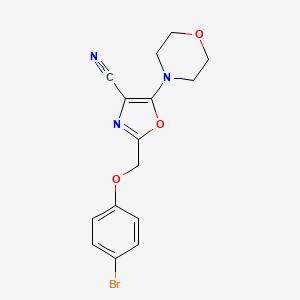
MFCD04064558
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD04064558” is a chemical substance with a unique molecular structure and properties. It is used in various scientific research fields due to its specific reactivity and potential applications. The compound’s systematic name, molecular formula, and other identifying details are essential for understanding its characteristics and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04064558” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:
Step 1: Selection of starting materials that provide the necessary functional groups.
Step 2: Use of specific reagents to facilitate the formation of the desired molecular structure.
Step 3: Optimization of reaction conditions such as temperature, pressure, and solvent to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To maintain optimal reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD04064558” undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where specific functional groups are replaced by others under certain conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Like halogens or nucleophiles in the presence of catalysts.
Major Products: The reactions of “this compound” lead to the formation of various products depending on the reaction type and conditions. These products are often characterized by their unique physical and chemical properties.
Scientific Research Applications
“MFCD04064558” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which “MFCD04064558” exerts its effects involves interactions with specific molecular targets and pathways. This includes:
Binding to receptors: Leading to activation or inhibition of biological pathways.
Enzyme modulation: Affecting the activity of enzymes involved in metabolic processes.
Signal transduction: Influencing cellular signaling pathways to elicit specific responses.
Comparison with Similar Compounds
Compound A: Shares a similar molecular structure but differs in specific functional groups.
Compound B: Exhibits similar reactivity but has different physical properties.
Compound C: Used in similar applications but has a distinct mechanism of action.
Uniqueness: “MFCD04064558” is unique due to its specific combination of molecular structure, reactivity, and applications. Its distinct properties make it valuable for targeted research and industrial applications.
This detailed article provides a comprehensive overview of “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-21(2)9-3-8-19-16-14(10-18)20-15(23-16)11-22-13-6-4-12(17)5-7-13/h4-7,19H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCYPFVTTNDPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756950.png)
![METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE](/img/structure/B7756956.png)
![methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756957.png)
acetate](/img/structure/B7756961.png)
![methyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B7756964.png)
![methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756978.png)
![methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B7756985.png)
![Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetate](/img/structure/B7756994.png)
![methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756996.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7757003.png)
![2-[(4-Bromophenoxy)methyl]-5-[(4-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B7757013.png)
![5-{[2-(Dimethylamino)ethyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B7757028.png)


